molecular formula C13H14F2N2O2S2 B2740715 N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 873002-94-9

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2740715
CAS No.: 873002-94-9
M. Wt: 332.38
InChI Key: MKQNZWSDAZILSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-Dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with methyl groups at positions 2 and 4, linked via an ethyl chain to a 2,5-difluorobenzenesulfonamide moiety. This compound is structurally designed to leverage the bioactivity of thiazole rings, which are prevalent in pharmaceuticals due to their role in modulating enzyme activity and cellular processes. The sulfonamide group enhances binding affinity to target proteins, while fluorine substituents improve metabolic stability and membrane permeability.

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O2S2/c1-8-12(20-9(2)17-8)5-6-16-21(18,19)13-7-10(14)3-4-11(13)15/h3-4,7,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQNZWSDAZILSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, where the thiazole derivative is treated with ethyl halides under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide has shown promising antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against multidrug-resistant strains of bacteria.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics such as linezolid, indicating its potential as an effective antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth.

Case Study: Cytotoxic Effects
In a comparative analysis involving several sulfonamide derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications in the thiazole ring and sulfonamide group can significantly influence its biological activity.

Table: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substitution on ThiazoleEnhanced antimicrobial potency
Fluorination at Position 5Increased lipophilicity and cell membrane penetration
Variation in Sulfonamide GroupAltered cytotoxicity profiles

Mechanism of Action

The mechanism of action of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymatic activity.

Comparison with Similar Compounds

Key Structural Differences :

Compound Core Structure Substituents Synthesis Highlights
Target Compound Thiazole-sulfonamide 2,4-Dimethylthiazole, 2,5-difluorobenzene Likely involves alkylation of thiazole with sulfonamide precursor
Compound 12a Thiazole-sulfonamide Chloropyrimidine, tert-butyl Bromination, sulfonamidation
Compounds 7–9 Triazole-thione Phenylsulfonyl, difluorophenyl Cyclization of hydrazinecarbothioamides

Thiazole-Based Bioactivity

The thiazole ring in the target compound is structurally analogous to the 3-(4,5-dimethylthiazol-2-yl) group in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a reagent used in colorimetric cell viability assays. MTT’s thiazole ring is reduced by mitochondrial dehydrogenases in viable cells, forming a formazan dye .

Sulfonamide Derivatives

Sulfonamide-containing compounds, such as Compounds 10–15 (S-alkylated 1,2,4-triazoles), exhibit varied bioactivity depending on substituents. For instance:

  • Compounds 10–15 (from ) demonstrate antimicrobial and anticancer properties, with activity influenced by halogen substitutions (e.g., fluorine vs. bromine) .
  • The target compound’s 2,5-difluorobenzenesulfonamide group may enhance metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals like celecoxib .

Physicochemical Properties

Spectral and Stability Data

  • IR Spectroscopy : The absence of νS-H bands (~2500–2600 cm⁻¹) in triazole-thiones (Compounds 7–9) confirms their thione tautomeric form, a feature relevant to the target compound’s stability .
  • Solubility: Fluorine substituents in the target compound likely improve solubility in organic solvents compared to non-fluorinated analogs like Compound 12a .

Biological Activity

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₃H₁₄F₂N₂O₂S
  • Molecular Weight : Approximately 302.38 g/mol
  • IUPAC Name : this compound

The presence of the thiazole ring and difluorobenzenesulfonamide moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Compounds with thiazole rings often show antimicrobial properties, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic functions.
  • Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation signals.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityModel SystemKey Findings
AnticancerHuman cancer cell linesInduced apoptosis via caspase activation.
AntimicrobialBacterial strainsInhibited growth of Gram-positive bacteria at MIC values < 10 µg/mL.
Enzyme inhibitionIsolated enzyme assaysInhibited carbonic anhydrase with IC50 values around 50 µM.

Case Studies

  • Anticancer Activity :
    A study published in Journal of Medicinal Chemistry explored the effects of similar sulfonamide derivatives on various cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Antimicrobial Activity :
    In a comparative analysis of antimicrobial agents, this compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics.
  • Enzyme Inhibition Studies :
    Research conducted on the inhibition of carbonic anhydrase revealed that the compound effectively reduced enzyme activity in vitro, suggesting potential applications in treating conditions like glaucoma or edema where carbonic anhydrase plays a critical role.

Q & A

Q. What are the recommended synthetic routes for N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide, and what purification methods ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2,5-difluorobenzenesulfonyl chloride) with a thiazole-containing amine precursor (e.g., 2-(2,4-dimethylthiazol-5-yl)ethylamine). The reaction is conducted in anhydrous pyridine or dichloromethane under inert conditions. Post-reaction, the crude product is precipitated using ice-cold acidic solutions (pH 5–6) and purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C-NMR : To confirm regiochemistry of fluorine substituents and thiazole-methyl groups.
  • IR Spectroscopy : Identifies sulfonamide S=O stretching (~1350 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities.
  • Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and S .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (common stock solvent) followed by serial dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage to anhydrous, low-temperature (-20°C) conditions .

Q. What in vitro assays are suitable for preliminary toxicity screening?

  • Methodological Answer : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure cell viability. Seed cells (e.g., HEK293 or HeLa) in 96-well plates, treat with compound dilutions (1–100 µM), incubate for 24–48 h, and quantify formazan crystals via absorbance (570 nm). Include DMSO-only controls to exclude solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines or assays?

  • Methodological Answer :
  • Dose-Response Curves : Compare IC50 values across multiple cell lines (e.g., cancer vs. non-cancer) to identify selectivity.
  • Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects.
  • Assay Optimization : Standardize variables (e.g., serum concentration, incubation time) to minimize inter-lab variability .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable esters or amides to improve oral bioavailability.
  • CYP450 Metabolism Screening : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of thiazole-methyl groups).
  • Plasma Protein Binding Assays : Equilibrium dialysis to measure unbound fraction .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Thiazole Modifications : Replace 2,4-dimethyl groups with electron-withdrawing substituents (e.g., Cl, CF3) to enhance enzyme-binding affinity.
  • Sulfonamide Linker : Test ethyl vs. propyl spacers to balance flexibility and steric hindrance.
  • Fluorine Substitution : Compare 2,5-difluoro vs. 3,4-difluoro analogs to assess electronic effects on target engagement .

Q. What biochemical assays validate hypothesized mechanisms of action (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use recombinant enzymes (e.g., BRAF V600E) in ADP-Glo™ luminescence assays.
  • Cellular Target Engagement : Employ thermal shift assays (CETSA) to monitor compound-induced protein stabilization.
  • HDAC Inhibition : Fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to quantify deacetylase activity in cell lysates .

Q. How can researchers address cross-reactivity with structurally related sulfonamides?

  • Methodological Answer :
  • Competitive Binding Assays : Co-incubate with known sulfonamide inhibitors (e.g., acetazolamide) to assess displacement.
  • CRISPR-Cas9 Knockouts : Generate target-deficient cell lines to confirm specificity.
  • Molecular Docking : Align compound with target binding pockets (e.g., carbonic anhydrase II) to predict steric clashes .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Methodological Answer :
  • Xenograft Models : Implant human cancer cells (e.g., A375 melanoma) in immunodeficient mice. Administer compound intraperitoneally (10–50 mg/kg/day) for 21 days.
  • Pharmacodynamic Markers : Monitor tumor volume and biomarkers (e.g., phosphorylated ERK for BRAF inhibition).
  • Toxicokinetics : Measure plasma concentrations via LC-MS/MS and assess liver/kidney function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.